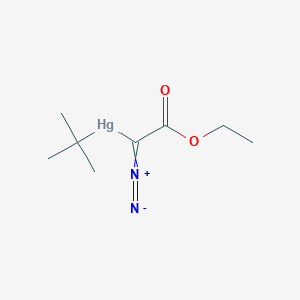
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is a complex organomercury compound. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has unique properties due to the presence of both diazonium and mercury functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury typically involves the reaction of tert-butyl diazoacetate with mercury(II) acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butyl diazoacetate with mercury(II) acetate: This step involves the formation of the diazonium intermediate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are strictly adhered to due to the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is used as a reagent for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, organomercury compounds have been studied for their antimicrobial and anticancer properties. While the use of mercury compounds in medicine is limited due to toxicity concerns, research continues to explore their potential benefits.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties, such as catalysts or advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury involves the interaction of the diazonium and mercury functional groups with various molecular targets. The diazonium group can participate in electrophilic aromatic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl diazoacetate: A precursor in the synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury.
Mercury(II) acetate: Another organomercury compound with different reactivity and applications.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to the combination of diazonium and mercury functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
64192-98-9 |
|---|---|
Molekularformel |
C8H14HgN2O2 |
Molekulargewicht |
370.80 g/mol |
IUPAC-Name |
tert-butyl-(1-diazo-2-ethoxy-2-oxoethyl)mercury |
InChI |
InChI=1S/C4H5N2O2.C4H9.Hg/c1-2-8-4(7)3-6-5;1-4(2)3;/h2H2,1H3;1-3H3; |
InChI-Schlüssel |
BVQWGGBPYVAHMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])[Hg]C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


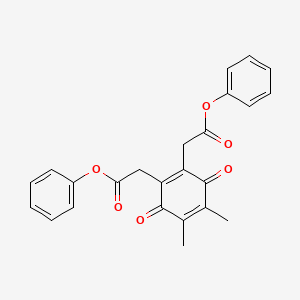
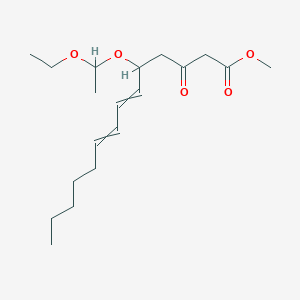
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
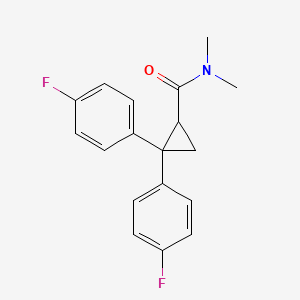
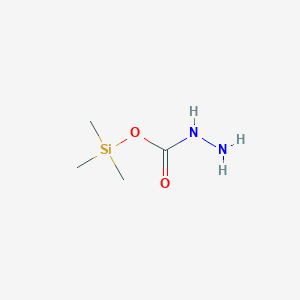
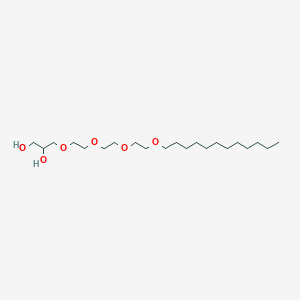
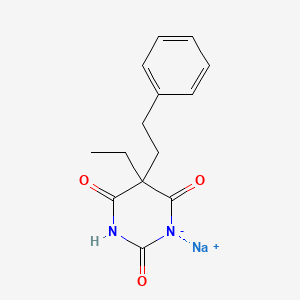

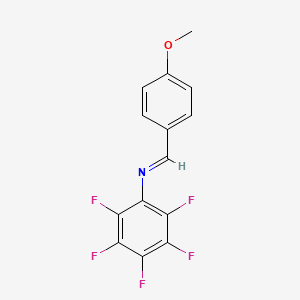
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

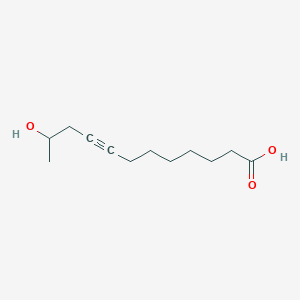

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
